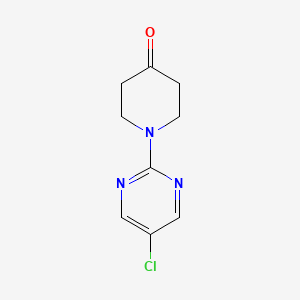

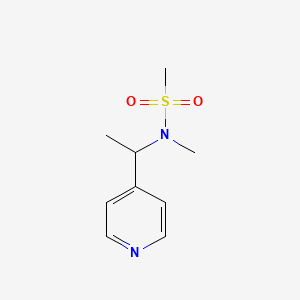

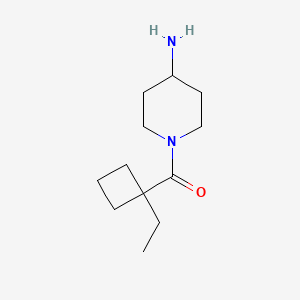

![molecular formula C10H13N3 B7590467 3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

3-Tert-butylimidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Wirkmechanismus

The mechanism of action of 3-tert-butylimidazo[1,2-a]pyrimidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as protein kinase CK2. This results in the inhibition of cell growth and proliferation, which is believed to contribute to its anti-tumor activity. Furthermore, it has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammatory responses.

Biochemical and Physiological Effects:

3-tert-butylimidazo[1,2-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Furthermore, it has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammatory responses. This compound has also been found to possess anti-viral properties, which may be attributed to its ability to inhibit the activity of certain enzymes involved in viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-tert-butylimidazo[1,2-a]pyrimidine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of new anti-cancer drugs. Furthermore, it has been found to possess anti-inflammatory and anti-viral properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the research on 3-tert-butylimidazo[1,2-a]pyrimidine. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Furthermore, the anti-inflammatory and anti-viral properties of this compound may have potential applications in the treatment of various diseases. Future research may also focus on the optimization of the synthesis method to improve the yield and purity of the desired product. Additionally, the mechanism of action of this compound may be further elucidated to better understand its biological effects.

Synthesemethoden

The synthesis of 3-tert-butylimidazo[1,2-a]pyrimidine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction proceeds via a cyclization process to form the desired product. Another method involves the condensation of 2-aminopyrimidine with tert-butyl carbamate in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism to form the desired product.

Wissenschaftliche Forschungsanwendungen

3-tert-butylimidazo[1,2-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and anti-viral properties. Furthermore, it has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

Eigenschaften

IUPAC Name |

3-tert-butylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)8-7-12-9-11-5-4-6-13(8)9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUXFCMRHXAEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C2N1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylimidazo[1,2-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

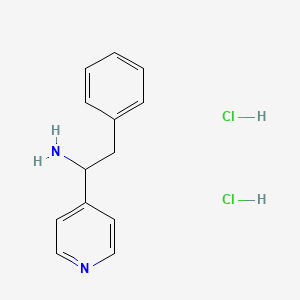

![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)

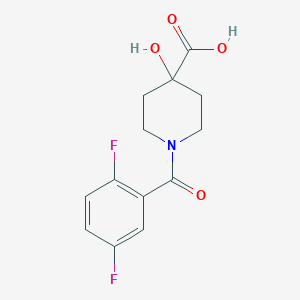

![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)

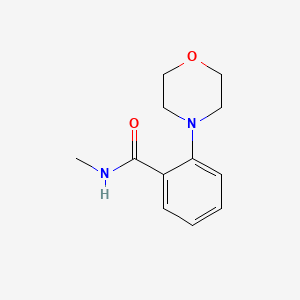

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)

![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)